Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-fluorobenzoyl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the Boc group’s role in protecting amines during multi-step syntheses .
Properties
Molecular Formula |
C17H22FNO3 |
|---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
PNCDXUYGMZPOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorobenzoyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various pathways and processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl piperidine-1-carboxylate core is a versatile template for drug discovery. Below is a detailed comparison of the target compound with its analogs, focusing on substituent effects, molecular properties, and research findings.
Substituent Variations and Molecular Properties
Substituent Effects on Reactivity and Bioactivity
- Fluorinated Aromatic Groups: The 3-fluorobenzoyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl 4-benzoylpiperidine-1-carboxylate) .
- Chlorinated vs. Fluorinated Substituents : Chlorine in tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate increases molecular weight and lipophilicity but may reduce bioavailability compared to fluorine due to larger atomic size .
- Trifluoromethyl Groups : The CF₃ group in tert-butyl 4-[2-(trifluoromethyl)phenyl] analogs significantly elevates electron-withdrawing effects, influencing reaction kinetics in cross-coupling steps .
Biological Activity
Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 293.34 g/mol
- CAS Number : 1215071-17-2
The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzoyl moiety, which contributes to its biological activity.
This compound exhibits several biological activities, primarily through modulation of specific biochemical pathways:
- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β, thereby reducing inflammation in cellular models.
- Neuroprotective Activity : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Anticancer Properties : Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in various assays:
- Cell Viability Assays : The compound was tested on different cancer cell lines (e.g., HeLa, MCF-7) showing IC values ranging from 15 to 30 µM, indicating significant cytotoxicity.
- Cytokine Release Inhibition : At concentrations of 10 µM, the compound reduced IL-1β release by approximately 19.4% in LPS-stimulated macrophages.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly improved cognitive functions and reduced amyloid plaque formation compared to control groups.
Case Study 2: Anti-cancer Activity in Breast Cancer Cells
In another study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This suggests that it may serve as a potential therapeutic agent for breast cancer.
Table 1: Biological Activities of this compound
| Activity Type | Model Used | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated macrophages | 10 | IL-1β release inhibition (19.4%) |
| Cytotoxicity | HeLa Cells | 15 | IC = 15 µM |
| Cytotoxicity | MCF-7 Cells | 30 | IC = 30 µM |
| Neuroprotection | Alzheimer's Mouse Model | N/A | Cognitive improvement observed |
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Neuroprotection | Improved cognitive function; reduced amyloid plaques |
| Anti-cancer Activity | Induced apoptosis; decreased proliferation in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
